![molecular formula C15H15ClN2O4S B248624 [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248624.png)
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone is a useful research compound. Its molecular formula is C15H15ClN2O4S and its molecular weight is 354.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone , commonly referred to as CBFM, is a synthetic organic compound notable for its complex structure and potential biological activities. Its molecular formula is C15H15ClN2O4S, with a molecular weight of approximately 354.8 g/mol. The compound features a furan ring, a piperazine moiety, and a benzenesulfonyl group, with the chloro substituent potentially enhancing its reactivity and biological interactions .
Biological Activity
The biological activity of CBFM has been the subject of various studies, focusing on its potential therapeutic applications. Key areas of research include:
- Antimicrobial Activity : Preliminary studies indicate that CBFM exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Mechanism of Action : The mechanism underlying the antimicrobial activity appears to involve inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways . This suggests that CBFM may serve as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To better understand the biological activity of CBFM, it is useful to compare it with structurally similar compounds. The following table summarizes notable activities associated with these compounds:
Compound Name | Structural Features | Notable Activities |
---|---|---|
Furosemide | Furan ring, sulfonamide | Diuretic |
Sulfamethoxazole | Sulfonamide group | Antibacterial |
Piperine | Piperidine ring | Anti-inflammatory, antioxidant |
Tamsulosin | Piperazine ring, aromatic system | Alpha-blocker |
Case Studies and Research Findings
Several research studies have contributed to understanding the biological profile of CBFM:
- Antimicrobial Efficacy : In a study evaluating various Schiff base derivatives, CBFM was highlighted for its bactericidal action against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The compound demonstrated an MIC range indicating potent activity against these resistant strains .
- Biofilm Inhibition : CBFM was also assessed for its ability to inhibit biofilm formation in bacterial cultures. Results indicated that it significantly reduced biofilm biomass compared to control treatments, suggesting its potential as an anti-biofilm agent .
- In Silico Studies : Computational modeling has been employed to predict the binding affinities of CBFM to various biological targets. These studies suggest that the compound may interact favorably with specific enzymes or receptors involved in disease pathways, further underscoring its therapeutic potential .
Properties
Molecular Formula |
C15H15ClN2O4S |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C15H15ClN2O4S/c16-12-3-5-13(6-4-12)23(20,21)18-9-7-17(8-10-18)15(19)14-2-1-11-22-14/h1-6,11H,7-10H2 |
InChI Key |
BXRIJNFJSWTNQJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.